molecular formula C12H22N2O3 B1490314 Azetidin-3-yl(3,4-diethoxypyrrolidin-1-yl)methanone CAS No. 2098044-71-2

Azetidin-3-yl(3,4-diethoxypyrrolidin-1-yl)methanone

Cat. No.: B1490314
CAS No.: 2098044-71-2
M. Wt: 242.31 g/mol
InChI Key: WIBQDCZCWBTOAC-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3,4-diethoxypyrrolidin-1-yl)methanone is a small organic molecule featuring a methanone bridge connecting two nitrogen-containing heterocycles: an azetidine (4-membered ring) and a 3,4-diethoxy-substituted pyrrolidine (5-membered ring). The azetidine moiety confers conformational rigidity, while the diethoxy groups on the pyrrolidine ring enhance hydrophobicity and may influence solubility or binding interactions.

Properties

IUPAC Name

azetidin-3-yl-(3,4-diethoxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-3-16-10-7-14(8-11(10)17-4-2)12(15)9-5-13-6-9/h9-11,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBQDCZCWBTOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OCC)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azetidin-3-yl(3,4-diethoxypyrrolidin-1-yl)methanone typically involves multiple steps, starting with the formation of the azetidine ring. One common approach is the cyclization of amino alcohols under acidic conditions. The diethoxypyrrolidine moiety can be introduced through subsequent etherification reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Azetidin-3-yl(3,4-diethoxypyrrolidin-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Azetidin-3-yl(3,4-diethoxypyrrolidin-1-yl)methanone has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Azetidin-3-yl(3,4-diethoxypyrrolidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s structural and functional attributes are contextualized below through comparisons with related derivatives from the literature and commercial catalogs.

Structural Analogues from Pyridine Catalogs ()

Several pyridine derivatives share functional similarities with the target compound:

  • 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone: Contains a pyrrolidine substituent but lacks the azetidine ring and diethoxy groups. Its methoxy group may reduce steric bulk compared to ethoxy substituents.
  • (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime: Features a pyrrolidine with a bulky silyl-protected hydroxymethyl group, contrasting with the diethoxy groups in the target compound.

Table 1: Structural Comparison with Pyridine Derivatives

Compound Core Rings Key Substituents Molecular Weight Potential Applications
Azetidin-3-yl(3,4-diethoxypyrrolidin-1-yl)methanone Azetidine, pyrrolidine 3,4-Diethoxy ~308.4 g/mol* Conformationally restricted drug scaffolds
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Pyridine, pyrrolidine Methoxy ~260.3 g/mol Ligands for metalloenzymes
(E)-6-(3-((tBDMS-O)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime Pyridine, pyrrolidine tBDMS-protected hydroxymethyl, fluoro ~451.6 g/mol Protease inhibitors

*Estimated based on molecular formula.

Methanone-Linked Heterocycles in Patents ()

The European patent EP 1 808 168 B1 describes methanone-bridged compounds with pyrazolo[3,4-d]pyrimidinyl and piperidinyl groups, such as:

  • [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone: This derivative includes a sulfonylphenyl-pyrazolopyrimidine substituent, which enhances π-π stacking and hydrogen-bonding capabilities compared to the diethoxy-pyrrolidine in the target compound.

Key Differences :

  • Ring Size : The target’s azetidine (4-membered) vs. piperidine (6-membered) in patent compounds. Smaller rings increase strain but improve metabolic stability.
  • Substituent Effects: Diethoxy groups may enhance membrane permeability relative to polar sulfonyl or amino groups.

Functional and Pharmacological Implications

  • Bioavailability : The diethoxy groups likely improve lipophilicity (logP ~2.5*), favoring blood-brain barrier penetration compared to more polar analogues like the sulfonyl-containing patent compounds.
  • Target Selectivity : The azetidine’s rigidity may reduce off-target interactions compared to flexible piperidine derivatives .

Table 2: Pharmacokinetic Property Comparison

Compound logP (Estimated) Metabolic Stability Key Advantages
This compound ~2.5 High (due to ethers) Enhanced CNS penetration
Patent sulfonyl-pyrazolopyrimidine ~1.8 Moderate Strong target affinity
Pyridine-pyrrolidine ethanone ~1.2 Low Cost-effective synthesis

Biological Activity

Azetidin-3-yl(3,4-diethoxypyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H22N2O3
  • Molecular Weight : 242.31 g/mol
  • CAS Number : 2098044-71-2
  • Purity : ≥ 95%

The compound features an azetidine ring fused with a pyrrolidine derivative, which is known to influence its biological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of azetidinone derivatives. Notably, compounds containing the azetidine structure have shown activity against various viruses:

  • Human Coronavirus (229E) : The compound demonstrated moderate inhibitory activity with an effective concentration (EC50) of 45 µM.
  • Influenza A Virus (H1N1) : Another isomer of azetidinone exhibited EC50 values of 8.3 µM and 12 µM depending on the assay method used .

Anticancer Activity

Azetidinone derivatives have been recognized for their anticancer properties. For instance:

  • Compounds with similar structures have shown to inhibit proliferation and induce apoptosis in human solid tumor cell lines, including breast and prostate cancer cells.
  • Specific derivatives have been evaluated for their antiproliferative effects against MCF-7 and MDA-MB-231 breast carcinoma cells at nanomolar concentrations .

Other Biological Activities

The azetidine ring has also been associated with various other biological activities:

  • Antibacterial : Azetidinone derivatives are part of the β-lactam antibiotics family, showcasing significant antibacterial properties.
  • Antimalarial and Antitubercular : These compounds have been studied for their potential in treating malaria and tuberculosis.
  • Anti-inflammatory and Antidepressant Activities : Some derivatives exhibit anti-inflammatory effects and nootropic activity, suggesting potential applications in treating mood disorders .

Study on Antiviral Properties

A recent study synthesized a series of N-substituted azetidinones and evaluated their antiviral activities. The findings indicated that certain stereoisomers displayed significant antiviral properties against human coronaviruses and cytomegalovirus strains. The study provided insights into structure-activity relationships that could guide future drug development efforts .

Evaluation of Anticancer Effects

Research involving azetidinone derivatives has shown promising results in cancer treatment. Compounds were tested against various cancer cell lines, revealing potent antiproliferative effects. One notable study reported that specific azetidinones inhibited the growth of colon cancer cells significantly more than standard chemotherapeutics .

Summary of Biological Activities

Activity TypeVirus/Tumor TypeEC50 (µM)Reference
AntiviralHuman Coronavirus (229E)45
AntiviralInfluenza A Virus (H1N1)8.3 - 12
AnticancerMCF-7 Breast CarcinomaNanomolar
AnticancerHT-29 Colon CancerSignificant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(3,4-diethoxypyrrolidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(3,4-diethoxypyrrolidin-1-yl)methanone

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